2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Antimicrobial SAR Nitro substituent effects Quinoline-4-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355420-60-9, MF: C24H14BrClN2O5, MW: 525.75 g/mol) is a fully substituted quinoline-4-carboxylate ester that integrates a 6-bromo substituent, a 2-(4-chlorophenyl) group, and a 2-(3-nitrophenyl)-2-oxoethyl ester moiety on the quinoline core. This distinct substitution pattern – combining an electron-withdrawing nitro group on the ester phenyl ring with halogen atoms (Br, Cl) on the quinoline scaffold – positions it within a specialized subset of quinoline-4-carboxylate chemical space that has been associated with enhanced bioactivity in structure-activity relationship (SAR) studies.

Molecular Formula C24H14BrClN2O5
Molecular Weight 525.7 g/mol
CAS No. 355420-60-9
Cat. No. B12041642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
CAS355420-60-9
Molecular FormulaC24H14BrClN2O5
Molecular Weight525.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H14BrClN2O5/c25-16-6-9-21-19(11-16)20(12-22(27-21)14-4-7-17(26)8-5-14)24(30)33-13-23(29)15-2-1-3-18(10-15)28(31)32/h1-12H,13H2
InChIKeyKHRZMUBPLLDUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355420-60-9) – Core Physicochemical & Structural Baseline for Procurement Evaluation


2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355420-60-9, MF: C24H14BrClN2O5, MW: 525.75 g/mol) is a fully substituted quinoline-4-carboxylate ester that integrates a 6-bromo substituent, a 2-(4-chlorophenyl) group, and a 2-(3-nitrophenyl)-2-oxoethyl ester moiety on the quinoline core . This distinct substitution pattern – combining an electron-withdrawing nitro group on the ester phenyl ring with halogen atoms (Br, Cl) on the quinoline scaffold – positions it within a specialized subset of quinoline-4-carboxylate chemical space that has been associated with enhanced bioactivity in structure-activity relationship (SAR) studies [1]. Available as an AldrichCPR catalog product (Sigma-Aldrich L207241), it serves as a research-grade building block for medicinal chemistry and chemical biology applications .

Why 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Cannot Be Interchanged with Closest Quinoline-4-Carboxylate Analogs


Quinoline-4-carboxylate esters bearing different ester phenyl substituents (e.g., 4-chlorophenyl, 2,4-dichlorophenyl, or 4-nitrophenyl) are not functionally interchangeable despite sharing the same 6-bromo-2-(4-chlorophenyl)quinoline core. The identity and position of substituents on the ester phenyl ring critically modulate electronic properties, lipophilicity, and hydrogen-bonding capacity, which in turn influence target binding, cellular permeability, and metabolic stability [1]. Published SAR studies on 2-arylquinoline-4-carboxylic acid derivatives explicitly demonstrate that nitro substituents at the arylidene moiety confer the most potent antifungal and anti-E. coli activities within the series, with activity dropping substantially when the nitro group is repositioned or replaced by other substituents [1]. Consequently, procurement of a close analog (e.g., the 4-chlorophenyl ester, CAS 355421-73-7, MW 473.15) in place of the target 3-nitrophenyl ester (MW 525.75) introduces unvalidated changes in molecular recognition, bioactivity profile, and physicochemical behavior that can undermine experimental reproducibility and SAR continuity.

2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate – Quantitative Comparator-Based Evidence for Scientific Selection


Nitro Positional Isomerism Drives Antimicrobial Potency: 3-Nitrophenyl Ester vs. 4-Nitrophenyl Ester in 2-Arylquinoline-4-Carboxylate SAR

In a systematic SAR study of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones (Metwally et al., 2006), compounds bearing nitro substituents at the arylidene moiety consistently exhibited the most potent antimicrobial activity across the series. Specifically, nitro-containing derivatives demonstrated MIC values against E. coli and Candida albicans that were substantially lower than non-nitrated or halogen-only analogs. While the reference study evaluates hydrazide-hydrazone derivatives rather than ester derivatives directly, the consistent superiority of nitro-substituted arylidene moieties establishes a class-level SAR principle: the presence and positioning of the nitro group on the aromatic ring attached via the carbonyl linkage is a primary determinant of antimicrobial potency in 2-arylquinoline-4-carboxylate systems [1]. The target compound's 3-nitrophenyl ester motif is predicted by this SAR framework to confer superior activity relative to the 4-chlorophenyl ester analog (CAS 355421-73-7), which lacks the nitro group entirely .

Antimicrobial SAR Nitro substituent effects Quinoline-4-carboxylate

Molecular Weight and Lipophilicity Differentiation: 3-Nitrophenyl Ester (MW 525.75) vs. 2,4-Dichlorophenyl Ester Analog (MW 549.63) and 4-Chlorophenyl Ester (MW 473.15)

The target compound (CAS 355420-60-9) has a molecular weight of 525.75 g/mol and molecular formula C24H14BrClN2O5, incorporating one nitro group, one bromine, and one chlorine atom . The closest commercially listed analog, [2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355433-01-1), has a molecular weight of 549.63 g/mol (C24H13BrCl3NO3) – i.e., it replaces the 3-nitrophenyl group with a 2,4-dichlorophenyl group, adding one extra chlorine while losing the nitro functionality, resulting in a 23.88 g/mol mass increase and fundamentally altered hydrogen-bonding capacity . At the other end of the spectrum, the 4-chlorophenyl ester analog (CAS 355421-73-7, MW 473.15, C22H12BrCl2NO2) is 52.60 g/mol lighter and lacks both the nitro group and the oxoethyl linker . These molecular weight differences correspond to distinct calculated logP and polar surface area values, which directly affect membrane permeability, solubility, and protein binding – all critical parameters in cell-based assay performance and in vivo pharmacokinetics.

Physicochemical differentiation Lipophilicity Molecular weight

Predicted Physicochemical Property Clustering: Boiling Point and Density of 3-Nitrophenyl-2-oxoethyl Ester vs. 3-Methyl-2-phenyl Quinoline Analog

Predicted physicochemical parameters provide a preliminary basis for differentiating closely related quinoline-4-carboxylate esters in the absence of direct experimental data. The 3-nitrophenyl-2-oxoethyl ester motif (as represented by the closely related analog SALOR-INT L208299-1EA, CAS 355421-96-4, a 3-methyl-2-phenylquinoline-4-carboxylate with the same ester moiety) has a predicted boiling point of 615.1 ± 55.0 °C and density of 1.316 ± 0.06 g/cm³ . While measured data for the target compound itself (CAS 355420-60-9) are not publicly available, the shared 2-(3-nitrophenyl)-2-oxoethyl ester group allows class-level inference of similar thermal stability and density range. In contrast, simpler alkyl ester analogs (e.g., ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate, CAS 7147-98-0, MW 311.76) exhibit substantially lower boiling points and densities due to reduced molecular complexity and absence of the nitro group .

Predicted physicochemical properties Boiling point Density

Structural Uniqueness of the 3-Nitrophenyl-2-oxoethyl Ester Motif Within the 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylate Library

A survey of commercially listed 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate derivatives reveals at least eight distinct ester variants, including 4-chlorophenyl ester (CAS 355421-73-7), 2,3-dimethylphenyl ester (CAS 355421-70-4), octyl ester (CAS 355419-77-1), isobutyl ester (CAS 355421-02-2), 4-nitrophenyl ester (CAS 355421-75-9), 2-(2,4-dichlorophenyl)-2-oxoethyl ester (CAS 355433-01-1), 2-(3,4-dimethylphenyl)-2-oxoethyl ester, and the target 2-(3-nitrophenyl)-2-oxoethyl ester . Among these, only the target compound and the 4-nitrophenyl ester incorporate a nitroaromatic ester moiety, and only the target compound places the nitro group at the meta (3-) position of the phenyl ring attached via the 2-oxoethyl linker. This precise regioisomeric placement is structurally unique within the publicly cataloged library and is expected to produce distinct electronic effects (Hammett σmeta for NO2 = +0.71 vs. σpara = +0.78), dipole moment, and molecular recognition properties compared to the para-nitro isomer [1].

Chemical library differentiation Ester moiety diversity Quinoline-4-carboxylate

Sigma-Aldrich AldrichCPR Product Specification and Research-Use Provenance as a Selection Criterion vs. Non-Standardized Vendor Sources

The target compound is cataloged by Sigma-Aldrich as product L207241 under the AldrichCPR (Custom Products for Research) line, with defined molecular formula (C24H14BrClN2O5), molecular weight (525.747), and CAS registry number (355420-60-9) . This standardized sourcing provides traceable quality documentation, certificate of analysis (CoA) availability, and defined storage/handling specifications that are not uniformly available from non-validated chemical suppliers. In contrast, several structurally similar analogs (e.g., 2-(3,4-dimethylphenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate, MW 508.8) are listed only through compound aggregation platforms without primary manufacturer specifications . The AldrichCPR designation indicates that the compound has passed Sigma-Aldrich's internal quality control thresholds for research use, reducing the risk of misidentification, insufficient purity, or contaminant carryover that can compromise assay reproducibility.

Quality assurance Research-grade sourcing AldrichCPR

CHEDULED AVAILABILITY: Absence of Direct Biological Activity Data for 355420-60-9 Necessitates Caution in Comparative Procurement Decisions

A comprehensive search of PubMed, BindingDB, PubChem BioAssay, and patent databases (searched May 2026) did not identify any published primary research articles, patents, or public bioactivity datasets containing experimentally measured IC50, MIC, Ki, or EC50 values for 2-(3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355420-60-9) [1]. The compound has not been evaluated in any registered clinical trial [2]. This stands in contrast to certain structurally related but distinct quinoline-4-carboxylate derivatives for which target-specific activity data are available (e.g., BindingDB entry BDBM50201931 reports IC50 = 41,000 nM for 6-bromo-2-(4-chlorophenyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid against human DHODH) [3]. The absence of direct biological data means that all activity-related differentiation claims for the target compound must rely on class-level SAR inference rather than empirical head-to-head comparison. Procurement decisions should therefore be coupled with a plan for de novo biological profiling in the end user's assay system of interest.

Data gap Procurement risk Assay validation required

Recommended Research & Industrial Application Scenarios for 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS 355420-60-9)


Antimicrobial SAR Library Expansion Using the 3-Nitrophenyl-2-oxoethyl Ester as a Privileged Nitroaromatic Scaffold

Based on the established SAR principle that nitro substituents at the arylidene moiety confer the most potent antimicrobial activity in 2-arylquinoline-4-carboxylic acid derivatives [1], the target compound serves as a strategic addition to antimicrobial screening libraries. Its 3-nitrophenyl-2-oxoethyl ester motif provides a regioisomerically distinct nitro placement (meta vs. the more common para-nitro isomer, CAS 355421-75-9), enabling systematic exploration of how nitro position affects MIC values against Gram-negative (E. coli), Gram-positive (S. aureus), and fungal (C. albicans) pathogens. Procurement of both the 3-nitro and 4-nitro isomers permits direct head-to-head comparison of positional effects on antimicrobial potency within the same assay platform.

Physicochemical Property Optimization in Quinoline-Based Probe Design

The molecular weight (525.75 g/mol) and elemental composition (C24H14BrClN2O5) of the target compound position it in a distinct physicochemical space relative to lighter ester analogs (e.g., 4-chlorophenyl ester, MW 473.15) and heavier dichlorophenyl analogs (MW 549.63) . This makes it suitable for systematic studies correlating ester moiety structure with HPLC retention time, logD7.4, aqueous solubility, and PAMPA permeability. Such data are essential for building predictive models of quinoline-4-carboxylate pharmacokinetics and for selecting optimal ester prodrug candidates in medicinal chemistry programs targeting intracellular pathogens or oncology targets.

Nitroreductase-Mediated Prodrug Activation Research

The presence of a 3-nitrophenyl group on the ester moiety makes this compound a candidate substrate for nitroreductase (NTR) enzymes, which are exploited in gene-directed enzyme prodrug therapy (GDEPT) and antibody-directed enzyme prodrug therapy (ADEPT) strategies [1]. The meta-nitro substitution pattern may confer differential reduction kinetics compared to para-nitro analogs (e.g., CAS 355421-75-9), potentially enabling tunable rates of prodrug activation. Researchers developing hypoxia-activated or enzyme-targeted therapeutics can use this compound to probe structure-activity relationships governing NTR substrate specificity and turnover efficiency.

Synthetic Methodology Development Leveraging Multi-Halogenated Quinoline Cores

The compound's combination of bromine (at C6), chlorine (at the 4-position of the 2-phenyl ring), and the nitro-bearing ester provides a polyfunctionalized scaffold suitable for developing and benchmarking chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura at C6-Br vs. C–Cl bonds). The documented availability of this compound as a Sigma-Aldrich AldrichCPR product (L207241) ensures reproducible sourcing for multi-step synthetic sequences, making it a reliable starting material for methodology studies in organometallic chemistry and late-stage functionalization of heterocyclic scaffolds.

Quote Request

Request a Quote for 2-(3-Nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.